molecular formula C10H10O2 B3131089 [3-(Prop-2-yn-1-yloxy)phenyl]methanol CAS No. 34905-03-8

[3-(Prop-2-yn-1-yloxy)phenyl]methanol

Cat. No.: B3131089
CAS No.: 34905-03-8
M. Wt: 162.18 g/mol
InChI Key: CJSZXTASUDBDKP-UHFFFAOYSA-N
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Description

[3-(Prop-2-yn-1-yloxy)phenyl]methanol: is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It is also known by its IUPAC name, (3-prop-2-ynoxyphenyl)methanol. This compound is characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and a methanol group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Method 1:

      Starting Materials: 3-hydroxybenzyl alcohol and propargyl bromide.

      Reaction Conditions: The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature for 24 hours.

      Yield: Approximately 31%.

  • Method 2:

      Reaction Conditions: The reaction is conducted in a mixture of tetrahydrofuran (THF), water, and xylene with sodium hydroxide.

      Yield: Not specified.

Industrial Production Methods:

Industrial production methods for [3-(Prop-2-yn-1-yloxy)phenyl]methanol typically involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often packaged in bulk quantities for various applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Prop-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(Prop-2-yn-1-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    [3-(Prop-2-yn-1-yloxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [3-(Prop-2-yn-1-yloxy)phenyl]acetaldehyde: Similar structure but with an acetaldehyde group.

    [3-(Prop-2-yn-1-yloxy)phenyl]acetic acid: Similar structure but with an acetic acid group.

Uniqueness:

Properties

IUPAC Name

(3-prop-2-ynoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7,11H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSZXTASUDBDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294368
Record name 3-(2-Propyn-1-yloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34905-03-8
Record name 3-(2-Propyn-1-yloxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34905-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Propyn-1-yloxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(prop-2-yn-1-yloxy)phenyl]methanol
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Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxybenzylalcohol (2.4 g, 20 mmol) in THF (50 mL) and water (2.5 mL) was first added powdered sodium hydroxide (1.5 g, 37.5 mmol) and then a solution of propargyl bromide, dissolved as an 80% weight solution in xylene (3.36 mL, 30 mmol). The reaction mixture was heated at reflux for 6 h. To the mixture was added 10% citric acid (2.5 mL) and the solvent was removed under vacuum. The residue was extracted with ethyl acetate (3×15 mL) and the combined organic layers were washed with saturated NaCl solution (10 mL), dried over MgSO4 and concentrated to give the 3-propargyloxybenzyl alcohol.
Quantity
2.4 g
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reactant
Reaction Step One
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1.5 g
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reactant
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0 (± 1) mol
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3.36 mL
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reactant
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2.5 mL
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reactant
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50 mL
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solvent
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Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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